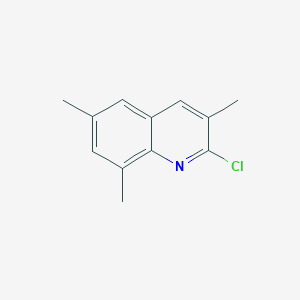![molecular formula C20H33NO5Si B12627825 Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane CAS No. 921200-46-6](/img/structure/B12627825.png)
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is a chemical compound known for its unique structure and properties It is a silane derivative with a nitrophenyl group attached to an octenyl chain, which is further bonded to a silicon atom through three ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane typically involves the reaction of 1-(4-nitrophenyl)oct-1-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-(4-nitrophenyl)oct-1-en-1-ol+TriethoxysilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Silane derivatives with different functional groups replacing the ethoxy groups.
科学的研究の応用
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other silane derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and as a linker in the development of biomaterials.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane involves its ability to form covalent bonds with other molecules through its silane and nitrophenyl groups. The ethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form strong siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability.
類似化合物との比較
Similar Compounds
Triethoxy(octyl)silane: Similar structure but lacks the nitrophenyl group.
Triethoxy(phenyl)silane: Contains a phenyl group instead of the nitrophenyl group.
Triethoxy(vinyl)silane: Contains a vinyl group instead of the octenyl chain.
Uniqueness
Triethoxy[1-(4-nitrophenyl)oct-1-en-1-yl]silane is unique due to the presence of both the nitrophenyl group and the octenyl chain, which impart distinct chemical and physical properties. The nitrophenyl group enhances its reactivity and potential for functionalization, while the octenyl chain provides flexibility and hydrophobicity.
特性
CAS番号 |
921200-46-6 |
|---|---|
分子式 |
C20H33NO5Si |
分子量 |
395.6 g/mol |
IUPAC名 |
triethoxy-[1-(4-nitrophenyl)oct-1-enyl]silane |
InChI |
InChI=1S/C20H33NO5Si/c1-5-9-10-11-12-13-20(18-14-16-19(17-15-18)21(22)23)27(24-6-2,25-7-3)26-8-4/h13-17H,5-12H2,1-4H3 |
InChIキー |
GCJKZJJVSQLOHG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=C(C1=CC=C(C=C1)[N+](=O)[O-])[Si](OCC)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


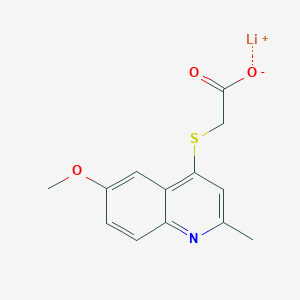
![3-[2-(Prop-1-en-1-yl)phenyl]cyclobutan-1-one](/img/structure/B12627752.png)
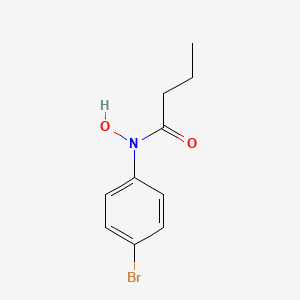
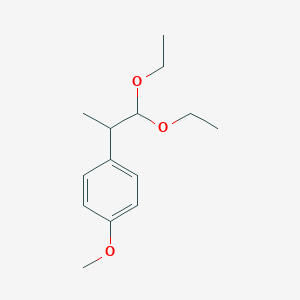
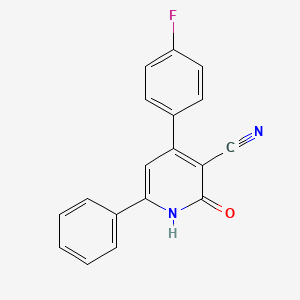
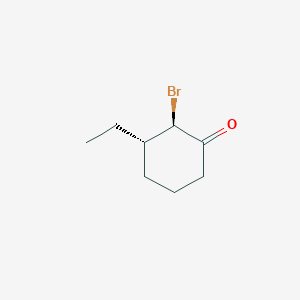
![N-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-S-benzyl-L-cysteine](/img/structure/B12627786.png)
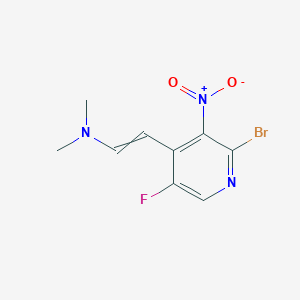
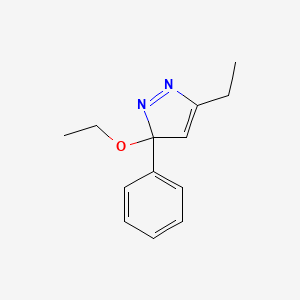
![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
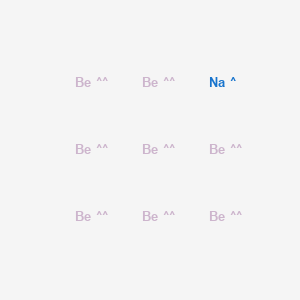
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)
![ethyl 4-(N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12627817.png)
